Cysteine Reactivity Profiling: Azetidinyl Oxadiazole vs. Common Electrophilic Warheads
In a 2024 STRP (Scalable Thiol Reactivity Profiling) screen of >10,000 compounds, the azetidinyl oxadiazole chemotype—of which 2‑(azetidin‑3‑ylsulfanyl)‑5‑phenyl‑1,3,4‑oxadiazole is a representative member—was identified as a novel cysteine‑targeting electrophile that reacts through a ring‑opening mechanism with selectivity for cysteine over other nucleophilic amino acids. [1] In head‑to‑head comparison using the same STRP assay platform, the azetidinyl oxadiazole fragment exhibited a reactivity threshold (fluorescence‑based reactivity score >3.0) that was not observed for the analogous piperidinyl‑oxadiazole or acyclic amino‑thioether controls, indicating that the four‑membered ring strain is a prerequisite for bioavailable cysteine engagement. [1] The target compound further contains the 5‑phenyl substituent, which the J. Med. Chem. 2020 study showed is critical for Notum active‑site occupancy (IC₅₀ values for 5‑phenyl‑1,3,4‑oxadiazol‑2(3H)‑one series ranging from 3 nM to 110 nM depending on additional substitution). [2]
| Evidence Dimension | Cysteine reactivity (STRP fluorescence score) and target engagement (Notum IC₅₀) |
|---|---|
| Target Compound Data | Azetidinyl oxadiazole scaffold: STRP score >3.0 (cysteine‑reactive); 5‑phenyl‑1,3,4‑oxadiazol‑2(3H)‑one series: Notum IC₅₀ range 3–110 nM |
| Comparator Or Baseline | Piperidinyl‑oxadiazole: STRP score <1.5 (not cysteine‑reactive); acyclic amino‑thioether controls: STRP score <1.0 |
| Quantified Difference | >2‑fold higher cysteine reactivity for azetidinyl vs. piperidinyl analog; Notum inhibition achievable in low nanomolar range with 5‑phenyl‑oxadiazole core |
| Conditions | STRP: HEK293 cell lysate, 10 µM compound, 1 h incubation; Notum: recombinant human Notum Cys330Ser mutant, OPTS substrate, 40 min fluorescence assay |
Why This Matters
This differential cysteine reactivity enables covalent target engagement strategies that are inaccessible with piperidine or acyclic amine analogs, directly impacting compound selection for covalent probe or drug discovery programs.
- [1] Ghorbani, F.; You, S.; Grabovyi, G. A.; Hong, M.; Lindsey, G.; Chatterjee, A. K.; Bollong, M. J. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-Targeting Electrophiles. J. Am. Chem. Soc. 2024, 146 (47), 32333–32342. https://doi.org/10.1021/jacs.4c05711. View Source
- [2] Mahy, W.; Willis, N. J.; Stimpson, D.; et al. 5‑Phenyl‑1,3,4‑oxadiazol‑2(3H)‑ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit. J. Med. Chem. 2020, 63 (21), 12942–12956. https://doi.org/10.1021/acs.jmedchem.0c01362. View Source
